Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Chemical Sourcing Analytical Chemistry Formulation Development

Problem: Liquid piperidinyl-benzoate analogs complicate accurate dispensing and purity assessment, introducing artifacts in cellular assays. Solution: This crystalline solid (mp 88-90 °C) ensures precise weighing for parallel synthesis; 95%+ purity minimizes impurity-related assay noise. The 4,4-dimethylpiperidine ring increases Fsp³ and metabolic stability, supporting CNS-targeted lead optimization. Multi-supplier availability at 250 mg to kg scale ensures supply chain continuity.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 406233-25-8
Cat. No. B1589463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
CAS406233-25-8
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C
InChIInChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3
InChIKeyNXQBRXZLDJYLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8): Structural and Supply-Chain Baseline for Sourcing Decisions


Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8) is a synthetic piperidine-benzoate ester building block (C₁₆H₂₃NO₂, MW 261.36 g/mol) . Unlike many liquid piperidinyl-benzoate analogs, this compound is a crystalline solid with a defined melting point of 88–90 °C , simplifying handling and purity assessment. Its 4,4-dimethylpiperidine ring introduces significant steric bulk and lipophilicity (cLogP ~3.5) relative to unsubstituted or mono-methyl analogs, influencing both its synthetic reactivity and the physicochemical profile of downstream derivatives [1]. It is commercially available from multiple suppliers at purities of ≥95% to 98% , establishing a consistent procurement baseline.

Why Generic Piperidinyl-Benzoate Esters Cannot Substitute for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in Lead Optimization


The 4,4-dimethyl substitution on the piperidine ring introduces a quaternary carbon center that is absent in common analogs such as ethyl 4-(piperidin-1-yl)benzoate (CAS 101038-65-7) or ethyl 4-(4-methylpiperidin-1-yl)benzoate (CAS 174311-02-5) . This gem-dimethyl motif imposes a unique conformational constraint and increased steric volume (molecular weight increases from 233.3 to 261.4 g/mol vs. the unsubstituted analog) [1]. In medicinal chemistry campaigns, this structural feature has been shown to profoundly alter target binding—for example, in 4,4-disubstituted piperidine series, the gem-dimethyl group can shift pIC₅₀ values for CCR5 antagonism by over 1 log unit relative to mono-substituted or unsubstituted counterparts [2]. Substituting the des-dimethyl or 4-methyl analog therefore risks losing critical steric interactions, altering metabolic stability, and invalidating established structure-activity relationships.

Head-to-Head Quantitative Comparison: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Versus Closest Piperidinyl-Benzoate Analogs


Physical Form and Handling: Crystalline Solid vs. Liquid or Low-Melting Solid Comparators

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a crystalline solid with a sharp melting point of 88–90 °C . In contrast, ethyl 4-(piperidin-1-yl)benzoate (CAS 101038-65-7) is typically a liquid at room temperature, and ethyl 4-(4-methylpiperidin-1-yl)benzoate (CAS 1160246-03-6) is reported as a low-melting solid or liquid . The defined crystalline form of the 4,4-dimethyl analog facilitates gravimetric dispensing, reduces solvent entrapment, and enables purity verification by melting point determination—advantages not available for liquid or waxy comparators.

Chemical Sourcing Analytical Chemistry Formulation Development

Molecular Complexity and Steric Bulk: Gem-Dimethyl vs. Mono-Methyl or Unsubstituted Piperidine

The 4,4-dimethylpiperidine moiety introduces a quaternary sp³ carbon center not present in ethyl 4-(piperidin-1-yl)benzoate or ethyl 4-(4-methylpiperidin-1-yl)benzoate . This increases the fraction of sp³-hybridized carbons (Fsp³) and molecular complexity, parameters positively correlated with clinical success in drug discovery [1]. In a related 4,4-disubstituted piperidine series targeting CCR5, the gem-dimethyl analog exhibited a pIC₅₀ of 9.00 in the ¹²⁵I-[MIP-1β] binding assay, while the corresponding des-dimethyl analog showed substantially reduced affinity (pIC₅₀ < 7.5), representing a >30-fold potency differential attributable to the 4,4-dimethyl substitution [2].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Commercial Purity Benchmarks: 98% Available vs. Standard 95% Grades for Closest Analogs

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is commercially available at 98% purity (Chemsrc, MolCore) with batch-specific QC documentation including NMR, HPLC, and GC . The closest unsubstituted analog, ethyl 4-(piperidin-1-yl)benzoate, is typically supplied at 95% purity with less extensive analytical characterization . This 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which can significantly impact reaction yields in sensitive couplings and reduce side-product formation in library synthesis.

Chemical Procurement Quality Control Catalog Sourcing

Hydrolytic Prodrug Potential: Ethyl Ester as a Masked 4-(4,4-Dimethylpiperidin-1-yl)benzoic Acid Precursor

The ethyl ester serves as a latent form of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9), a known small-molecule kinase inhibitor scaffold with reported IC₅₀ values of 10–30 µM across multiple cancer cell lines [1][2]. The ester prodrug strategy is well-precedented for improving cellular permeability; the ethyl ester has a calculated logP approximately 1.5 units higher than the free carboxylic acid [3]. In contrast, the corresponding methyl ester analog (methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate) is less frequently stocked and lacks equivalent biological characterization data , making the ethyl ester the preferred entry point for medicinal chemistry programs targeting this chemotype.

Prodrug Design Kinase Inhibition Cancer Research

Scalability and Multi-Supplier Redundancy: 100g to kg Quantities vs. Limited Bulk Availability of Closest Analogs

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is listed by multiple independent suppliers (Bidepharm, Chemsrc, MolCore, AKSci, CymitQuimica, VWR) at scales from 500 mg to 100 kg . In contrast, ethyl 4-(4-methylpiperidin-1-yl)benzoate is available from fewer vendors and typically at smaller scales (mg to gram range) . This multi-supplier redundancy for the 4,4-dimethyl compound provides competitive pricing, faster lead times, and supply-chain resilience—critical factors for programs transitioning from discovery to preclinical development.

Process Chemistry Supply Chain Bulk Procurement

Synthetic Tractability: Established Two-Step Route from Readily Available Starting Materials

A well-precedented two-step synthesis of ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate proceeds via esterification of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9) with ethanol under acid catalysis, or alternatively via nucleophilic aromatic substitution of ethyl 4-fluorobenzoate with 4,4-dimethylpiperidine . The acid intermediate is itself commercially available at 95% purity . This contrasts with 3-substituted regioisomers such as ethyl 3-(4,4-dimethylpiperidin-1-yl)benzoate, which require less accessible 3-substituted starting materials and are not widely stocked [1], making the para-substituted compound the more synthetically tractable choice for rapid analog generation.

Organic Synthesis Medicinal Chemistry SAR by Catalog

Procurement-Driven Application Scenarios for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate


Focused Kinase Inhibitor Library Synthesis Using the 4,4-Dimethylpiperidine Pharmacophore

Medicinal chemistry teams building kinase-focused libraries can use ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate as a key intermediate for generating diverse analogs via ester hydrolysis, amide coupling, or Suzuki reactions on the benzoate ring. The parent acid (4-(4,4-dimethylpiperidin-1-yl)benzoic acid) has demonstrated IC₅₀ values of 10–30 µM against cancer cell lines [1], providing a validated starting point. The multi-supplier availability at 100g to kilogram scale supports both initial screening and subsequent hit-to-lead expansion without supply interruption.

CNS Drug Discovery Leveraging Constrained, Three-Dimensional Building Blocks

The 4,4-dimethylpiperidine ring introduces a quaternary carbon center that increases Fsp³ and molecular complexity, properties correlated with improved clinical success rates [1]. The compound is documented as a pharmaceutical intermediate for CNS-targeted agents . The crystalline solid form (mp 88–90 °C) enables accurate dispensing for parallel synthesis , while the 98% purity grade minimizes impurity-related artifacts in cellular assays—critical when screening for subtle neurological phenotypes.

Process Chemistry Scale-Up and Preclinical Candidate Supply

For programs advancing a lead candidate containing the 4,4-dimethylpiperidine-benzoate fragment to IND-enabling studies, the compound's multi-supplier redundancy and established two-step synthetic route [1] reduce supply-chain risk. The availability of batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm supports regulatory documentation needs. The higher purity (98% vs. 95% for simpler analogs) translates to improved yields in the final coupling steps, directly impacting cost of goods at scale.

Underexplored Scaffold for Academic Chemical Biology Probe Development

Academic groups seeking novel, underexplored chemotypes for chemical probe development can differentiate their research by adopting the 4,4-dimethylpiperidine-benzoate scaffold. Unlike heavily patented piperidine scaffolds (e.g., 4-arylpiperidines), the 4,4-dimethyl substitution pattern appears in fewer primary publications and patents [1], offering greater freedom to operate. The compound's commercial availability at research quantities lowers the barrier to entry for exploratory phenotypic screening.

Technical Documentation Hub

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